

IR spectroscopy characteristic peaks for 2-(Hydroxy-phenyl-methyl)-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-(Hydroxy-phenyl-methyl)cyclohexanone

Cat. No.:

B081217

Get Quote

An In-depth Technical Guide to the Infrared Spectroscopy of **2-(Hydroxy-phenyl-methyl)-cyclohexanone**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the characteristic infrared (IR) spectroscopy peaks for the organic compound **2-(Hydroxy-phenyl-methyl)-cyclohexanone**. Understanding the vibrational modes of this molecule is crucial for its identification, purity assessment, and the study of its chemical transformations in various research and development settings.

Molecular Structure and Functional Groups

2-(Hydroxy-phenyl-methyl)-cyclohexanone possesses several key functional groups that give rise to distinct absorption bands in its IR spectrum:

- Hydroxyl group (-OH): Responsible for a characteristic broad stretching vibration.
- Carbonyl group (C=O): A strong, sharp absorption peak typical of a ketone within a sixmembered ring.
- Phenyl group (aromatic ring): Exhibits characteristic C-H and C=C stretching and bending vibrations.

- Cyclohexane ring (aliphatic C-H): Shows typical stretching and bending vibrations for sp³ hybridized C-H bonds.
- Secondary alcohol C-O bond: A stretching vibration that provides further structural confirmation.

Predicted Characteristic IR Absorption Peaks

The following table summarizes the expected characteristic IR absorption peaks for **2- (Hydroxy-phenyl-methyl)-cyclohexanone** based on the analysis of its constituent functional groups.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Appearance
Hydroxyl (-OH)	O-H Stretch	3550 - 3200	Strong, Broad	A prominent, wide band resulting from hydrogen bonding.[1][2]
Phenyl Group	Aromatic C-H Stretch	3100 - 3000	Medium to Weak	Sharp peaks appearing just above the aliphatic C-H stretches.[3][4][5]
Cyclohexane Ring	Aliphatic C-H Stretch	3000 - 2850	Medium to Strong	Multiple sharp peaks characteristic of sp³ C-H bonds. [7][5][6]
Carbonyl (C=O)	C=O Stretch	~1715	Strong	A very intense and sharp peak, typical for a saturated six- membered ring ketone.[8][9][10] [11]
Phenyl Group	Aromatic C=C Stretch	1600 - 1450	Medium to Weak	Two to three sharp bands indicating the presence of the aromatic ring.[3]
Cyclohexane Ring	CH ₂ Bend (Scissoring)	~1450	Medium	A sharp peak associated with

				the bending of the CH ₂ groups in the cyclohexane ring.[8]
Secondary Alcohol	C-O Stretch	1150 - 1075	Medium to Strong	A distinct peak in the fingerprint region confirming the secondary alcohol structure. [12]
Phenyl Group	Aromatic C-H Out-of-Plane Bend	900 - 675	Medium to Strong	Strong bands whose exact position can indicate the substitution pattern of the phenyl ring.[3][4]

Experimental Protocol for IR Spectrum Acquisition

The following provides a generalized methodology for obtaining the IR spectrum of **2- (Hydroxy-phenyl-methyl)-cyclohexanone**. The choice of sampling technique will depend on the physical state of the sample and the available instrumentation.

Objective: To obtain a high-quality infrared spectrum of **2-(Hydroxy-phenyl-methyl)-cyclohexanone** for structural elucidation and functional group analysis.

Materials and Equipment:

- 2-(Hydroxy-phenyl-methyl)-cyclohexanone sample
- Fourier Transform Infrared (FTIR) Spectrometer
- Sample holder (e.g., Attenuated Total Reflectance (ATR) crystal, salt plates (NaCl or KBr), liquid cell)

- Spatula
- Appropriate solvent (if solution-state analysis is desired, e.g., chloroform or carbon tetrachloride)
- Computer with data acquisition and analysis software

Procedure:

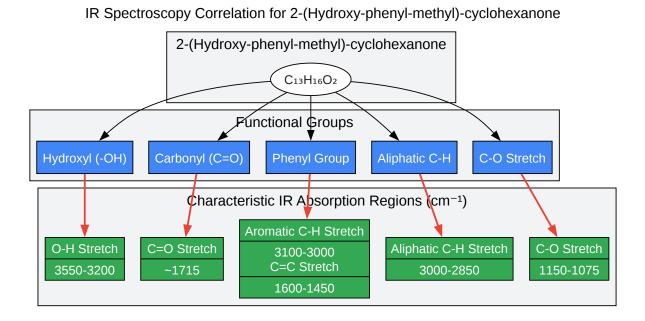
- Spectrometer Preparation:
 - Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
 - Perform a background scan to record the spectrum of the ambient atmosphere (containing CO₂ and water vapor). This background will be automatically subtracted from the sample spectrum.
- Sample Preparation (select one of the following methods):
 - Attenuated Total Reflectance (ATR-FTIR):
 - This is often the simplest method for solids or viscous liquids.
 - Clean the ATR crystal surface with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
 - Place a small amount of the 2-(Hydroxy-phenyl-methyl)-cyclohexanone sample directly onto the crystal.
 - Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
 - Thin Film (Neat Sample):
 - If the sample is a liquid or a low-melting solid, a thin film can be prepared.
 - Place a drop of the liquid sample onto one salt plate.

- Gently place a second salt plate on top to spread the liquid into a thin, uniform film.
- Mount the salt plates in the spectrometer's sample holder.

Solution:

- Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂). The choice of solvent is critical to avoid interfering absorption bands.
- Transfer the solution to a liquid transmission cell of a known path length.
- Place the cell in the spectrometer's sample holder. A reference spectrum of the pure solvent should also be acquired and subtracted.

Data Acquisition:


- Place the prepared sample in the spectrometer's sample compartment.
- Initiate the scan using the acquisition software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is typically collected over the mid-infrared range (4000 400 cm⁻¹).
- Data Processing and Analysis:
 - The software will automatically process the raw data, perform the background subtraction, and display the final IR spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
 - Label the significant peaks on the spectrum and compare their positions and shapes to the
 expected values in the data table above to confirm the presence of the key functional
 groups.

Visualization of Functional Group - IR Peak Correlation

The following diagram illustrates the logical relationship between the primary functional groups of **2-(Hydroxy-phenyl-methyl)-cyclohexanone** and their corresponding characteristic

absorption regions in the infrared spectrum.

Click to download full resolution via product page

Caption: Correlation of functional groups in **2-(Hydroxy-phenyl-methyl)-cyclohexanone** with their IR peaks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. employees.oneonta.edu [employees.oneonta.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands Organic Chemistry I [kpu.pressbooks.pub]
- 8. A Comprehensive Analysis of Cyclohexanone IR Spectrum Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 9. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 10. The C=O Stretch [sites.science.oregonstate.edu]
- 11. youtube.com [youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [IR spectroscopy characteristic peaks for 2-(Hydroxy-phenyl-methyl)-cyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081217#ir-spectroscopy-characteristic-peaks-for-2-hydroxy-phenyl-methyl-cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com